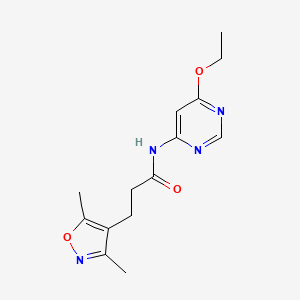![molecular formula C14H13FN2O4 B2415825 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol CAS No. 306730-34-7](/img/structure/B2415825.png)
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a methoxy group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-fluoro-3-nitroaniline.
Coupling Reaction: The final step involves a coupling reaction where 4-fluoro-N-methyl-3-nitroaniline is reacted with 6-methoxyphenol under specific conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Boron reagents, palladium catalysts, and suitable bases.
Major Products Formed
Reduction: 2-[(4-Amino-3-nitroanilino)methyl]-6-methoxybenzenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-[(4-fluoro-3-nitroanilino)methyl]benzenol: Similar structure with a bromo group instead of a methoxy group.
2-[(4-Fluoro-3-nitroanilino)methyl]benzenol: Lacks the methoxy group, making it less reactive in certain reactions.
Uniqueness
2-[(4-Fluoro-3-nitroanilino)methyl]-6-methoxybenzenol is unique due to the presence of both a methoxy group and a fluoro group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[(4-fluoro-3-nitroanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c1-21-13-4-2-3-9(14(13)18)8-16-10-5-6-11(15)12(7-10)17(19)20/h2-7,16,18H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPKQJAKEQZFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)

![methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2415744.png)
![2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2415748.png)
![4-chloro-N-[2-(dimethylamino)-4,6-diphenylpyrimidin-5-yl]benzamide](/img/structure/B2415750.png)




![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)


![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2415763.png)
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
